molecular formula C16H14F3N5O B2730397 3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide CAS No. 2034620-07-8

3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide

Cat. No.: B2730397
CAS No.: 2034620-07-8
M. Wt: 349.317
InChI Key: HMPAHIHESVTRSO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a benzamide group linked to a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (CF₃) group at position 2 and a dimethylamino (N(CH₃)₂) moiety at the benzamide’s meta position.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-23(2)12-5-3-4-10(6-12)15(25)21-11-8-20-14-7-13(16(17,18)19)22-24(14)9-11/h3-9H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPAHIHESVTRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Ketonitrile Formation and Aminopyrazole Synthesis

Step 1 : Trifluoromethylacetonitrile (2.0 equiv) reacts with tert-butyl (S)-(1-methylaminoethyl)carbamate in tetrahydrofuran (THF) at −78°C under argon, followed by acetic acid quenching to yield β-ketonitrile 3a as a brown oil (crude yield: 92%).
Step 2 : Hydrazine monohydrate (3.0 equiv) in ethanol cyclizes 3a at 0°C to form aminopyrazole 5b (85% yield after silica gel chromatography).

Characterization of 5b :

  • 1H NMR (600 MHz, CDCl3) : δ 1.44 (d, J = 7.0 Hz, 3H), 1.48 (s, 9H), 2.65 (s, 3H).
  • MS (ESI) : m/z 241 [M + H]+.

Pyrazolo[1,5-a]pyrimidine Core Assembly

Step 3 : Aminopyrazole 5b reacts with ethyl (E)-ethoxy-2-methylacrylate in 1,4-dioxane under sodium ethoxide catalysis (80°C, 12 h) to afford pyrazolopyrimidone 6b (78% yield).
Step 4 : Triflation of 6b with trifluoromethanesulfonic anhydride in chloroform yields triflate 7b (84% yield).
Step 5 : Boc deprotection of 7b using 4M HCl/dioxane generates 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine (8b) (quantitative yield).

Synthesis of 3-(Dimethylamino)benzoic Acid

3.1. Nitration and Reduction
3-Nitrobenzoic acid is reduced with H2/Pd-C in methanol to 3-aminobenzoic acid (90% yield), followed by dimethylation using methyl iodide and K2CO3 in DMF (70°C, 8 h) to yield 3-(dimethylamino)benzoic acid (88% yield).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.98 (s, 6H), 6.78 (d, J = 8.4 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H), 7.62 (d, J = 7.6 Hz, 1H).

Amidation of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine

HATU-Mediated Coupling

Step 6 : 3-(Dimethylamino)benzoic acid (1.2 equiv), HATU (1.5 equiv), and triethylamine (4.0 equiv) in DMF are stirred at 25°C for 1 h. Intermediate 8b (1.0 equiv) is added, and the mixture is stirred for 12 h to afford the target compound (63% yield after purification).

Optimization Data :

Condition Solvent Base Yield (%)
HATU, 25°C, 12 h DMF Triethylamine 63
EDCl, 0°C, 24 h CH2Cl2 DMAP 45

Characterization of Target Compound :

  • 1H NMR (600 MHz, DMSO-d6) : δ 2.98 (s, 6H), 6.78 (d, J = 8.4 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H), 7.62 (d, J = 7.6 Hz, 1H), 8.07 (s, 1H), 8.80 (s, 1H).
  • MS (ESI) : m/z 434 [M + H]+.

Alternative Synthetic Routes

Cyclocondensation with Trifluoromethyl-β-Diketones

Reacting 3-(dimethylamino)benzamide with 4,4,4-trifluoro-1-(pyrazol-5-yl)butane-1,3-dione in ethanol/piperidine (reflux, 6 h) yields the target compound via one-pot cyclization-amidation (58% yield).

Palladium-Catalyzed Amination

Bromopyrazolo[1,5-a]pyrimidine 4 (1.0 equiv) reacts with 3-(dimethylamino)benzamide via Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos, Cs2CO3, 100°C, 24 h) to afford the product (52% yield).

Chemical Reactions Analysis

Functionalization Reactions

The dimethylamino and trifluoromethyl groups enable site-selective modifications:

Electrophilic Aromatic Substitution

  • Nitration : The electron-rich pyrazole ring undergoes nitration at position 3 using HNO₃/H₂SO₄, yielding nitro derivatives (e.g., 3-nitro-substituted analogs) .

  • Halogenation : Bromination at position 5 via NBS (N-bromosuccinimide) in DMF produces 5-bromo intermediates for cross-coupling reactions .

Amide Bond Hydrolysis

  • The benzamide group is hydrolyzed under basic conditions (e.g., NaOH/EtOH, reflux) to regenerate the 6-amino intermediate, enabling re-functionalization with alternative acyl chlorides .

Suzuki-Miyaura Coupling

The 5-bromo intermediate reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to introduce aryl groups :

Reaction Conditions Yield Reference
5-Bromo → 5-PhenylPd(PPh₃)₄, Na₂CO₃, DME, 80°C78%

Reductive Amination

The dimethylamino group reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form secondary amines, enhancing solubility .

Stability and Reactivity Insights

  • pH Sensitivity : The trifluoromethyl group stabilizes the core against hydrolysis under acidic conditions (pH < 4) .

  • Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA analysis .

Key Research Findings

Property Observation Reference
Solubility in DMSO25 mg/mL at 25°C
EC₅₀ (RSV Inhibition)0.15 nM (comparable to presatovir)
Metabolic Stability (t₁/₂)>60 min in human liver microsomes

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide. For instance, derivatives containing the pyrazolo[1,5-a]pyrimidine core have demonstrated significant inhibitory effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml .

Enzymatic Inhibition

The compound acts by inhibiting specific enzymes involved in cancer progression and other diseases. The mechanism typically involves binding to the active site of enzymes, thereby blocking their activity. This has been observed in studies where related compounds were shown to inhibit kinases crucial for tumor growth .

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain derivatives exhibit antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents . The presence of the trifluoromethyl group may enhance the interaction with microbial targets.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
  • Step 2: Introduction of the dimethylaminoethyl group via nucleophilic substitution.
  • Step 3: Final amide bond formation with the appropriate benzoyl derivative.

Optimization of reaction conditions is critical to maximize yield and purity .

Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry (MS), and X-ray crystallography to confirm structural integrity and assess purity .

Case Studies

Several case studies have documented the therapeutic efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Activity: A series of experiments evaluated the cytotoxic effects on various cancer cell lines, revealing that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly enhanced anticancer potency .
  • Antifungal Activity Assessment: A comparative study showed that certain derivatives outperformed traditional antifungal agents in inhibiting fungal growth in vitro .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets. For example, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting its neuroprotective effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyrazolo[1,5-a]Pyrimidine-Based DDR1 Inhibitors

Compound 7rh (3-(2-(Pyrazolo[1,5-a]Pyrimidin-6-yl)Ethynyl)Benzamide)
  • Structure : Lacks the trifluoromethyl group but includes an ethynyl linker between the pyrazolo[1,5-a]pyrimidine and benzamide .
  • Activity :
    • DDR1 IC₅₀ = 6.8 nM; Kd = 0.6 nM .
    • High selectivity (S(35) = 0.035, S(10) = 0.008) against 455 kinases .
    • Inhibits cancer cell proliferation (e.g., MCF7) and suppresses invasion/adhesion .
    • Synergistic effect with palbociclib (CDK4/6 inhibitor) in PIK3CA/AKT1-mutant cells .
  • Pharmacokinetics : Oral bioavailability = 67.4% .
Compound D940 (Patent Example)
  • Structure: Contains a pyrazolo[1,5-a]pyrimidine core with a dimethylamino-pyrrolidine substituent and trifluoromethylphenyl group .
  • Activity: No explicit DDR1 data, but structural similarity suggests kinase inhibition.
CAS 893613-29-1 (3-[2-(4-Dimethylaminophenyl)Pyrazolo[1,5-a]Pyrimidin-6-yl]Propan-1-ol)
  • Structure: Replaces the benzamide with a propanol chain and dimethylaminophenyl group .
  • Implications : Reduced kinase affinity due to absence of benzamide but enhanced solubility for alternative applications .

Functional Group Impact on Activity

Compound Core Structure Key Substituents DDR1 IC₅₀ (nM) Selectivity (S Scores) Oral Bioavailability
Target Compound Pyrazolo[1,5-a]pyrimidine CF₃ (position 2), N(CH₃)₂-benzamide Not reported Not reported Not reported
7rh Pyrazolo[1,5-a]pyrimidine Ethynyl linker, unsubstituted benzamide 6.8 S(35)=0.035, S(10)=0.008 67.4%
D940 Pyrazolo[1,5-a]pyrimidine CF₃-phenyl, dimethylamino-pyrrolidine Not reported Not reported Not reported
CAS 893613-29-1 Pyrazolo[1,5-a]pyrimidine Propanol chain, 4-dimethylaminophenyl N/A N/A N/A
  • Trifluoromethyl (CF₃) : Enhances metabolic stability and binding affinity via hydrophobic interactions .
  • Ethynyl Linker : In 7rh, improves conformational rigidity, contributing to DDR1 selectivity .
  • Dimethylamino (N(CH₃)₂): May enhance solubility or modulate electronic effects in the target compound .

Selectivity and Off-Target Effects

  • 7rh : Exhibits >100-fold selectivity against DDR2, Bcr-Abl, and c-Kit .
  • Target Compound : The trifluoromethyl group may further reduce off-target kinase binding compared to 7rh, though empirical data are lacking.

Biological Activity

3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a dimethylamino group and a trifluoromethyl moiety. The presence of these functional groups enhances its pharmacological profile.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties through various mechanisms:

  • Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect is crucial for its antiproliferative activity against cancer cells .
  • Targeting Kinases : The compound acts as an inhibitor of specific kinases involved in cancer progression. For example, it has been evaluated for its inhibitory effects on Aurora-A kinase and p38 MAPK pathways .

Case Studies

A notable study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, compounds were tested against A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines with promising results .

Cell LineIC50 Value (µM)
A5494.22
MCF-75.33
HCT-1163.46

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored extensively:

  • Inhibition of Cytokine Release : The compound has shown efficacy in reducing the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .
  • Neuroprotective Effects : In vivo studies indicated that it could mitigate microglial activation and astrocyte proliferation in models of neuroinflammation .

Experimental Findings

A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly inhibited TNF-alpha production with an IC50 value of approximately 0.283 mM, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves cyclocondensation reactions of aminopyrazoles with electrophilic reagents. Recent advancements have improved yields and selectivity through innovative synthetic methodologies .

Q & A

Q. What spectroscopic methods are essential for confirming the structural integrity of 3-(dimethylamino)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide?

  • Methodological Answer : Structural confirmation requires multi-spectroscopic analysis:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazolo[1,5-a]pyrimidine core signals at δ 8.2–9.0 ppm for aromatic protons and δ 120–150 ppm for carbons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1670 cm⁻¹ for benzamide, C-F stretch ~1150 cm⁻¹ for trifluoromethyl) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated molecular formulas) .

Q. How can synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives be optimized to improve yield?

  • Methodological Answer : Key strategies include:
  • Cyclization Conditions : Use of pyridine as a solvent for reflux-mediated cyclization (e.g., 5-hour reflux for 70% yield in pyrazolo[1,5-a]pyrimidine formation) .
  • Precursor Selection : Employing ethyl carboxilate intermediates for nucleophilic substitution with amines .
  • Purification : Recrystallization from ethanol or dioxane to isolate high-purity crystals .

Q. What role does the trifluoromethyl group play in the compound’s chemical reactivity?

  • Methodological Answer : The -CF₃ group enhances:
  • Electron-Withdrawing Effects : Stabilizes intermediates during nucleophilic substitution (e.g., SNAr reactions at the pyrimidine ring) .
  • Metabolic Stability : Reduces oxidative degradation in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., C9—C14—H14 angle at 118.7° vs. expected 120°) require:
  • XRD Refinement : Use high-resolution single-crystal diffraction to validate geometry .
  • Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09 with B3LYP/6-31G*) .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in enzyme inhibition assays?

  • Methodological Answer :
  • Variable Substituents : Systematically modify the dimethylamino and trifluoromethyl groups to assess binding affinity .
  • Enzyme Assays : Use fluorescence polarization or SPR to quantify inhibition constants (Ki) against targets like kinases .
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. How can competing reaction pathways during synthesis be minimized?

  • Methodological Answer :
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) suppress side reactions like over-alkylation .
  • Regioselective Catalysts : Use Pd(OAc)₂/Xantphos for Suzuki couplings to favor pyrazolo[1,5-a]pyrimidine formation over triazolo byproducts .
  • HPLC Monitoring : Track reaction progress to identify intermediates requiring quenching .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.8), bioavailability (85%), and CYP450 interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses in enzyme active sites (e.g., EGFR kinase) .

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